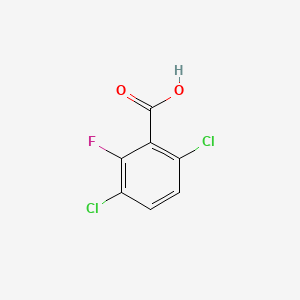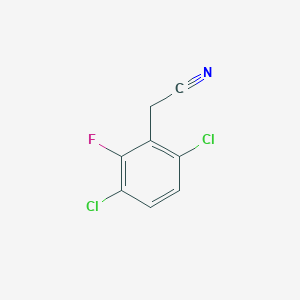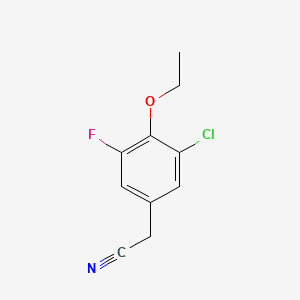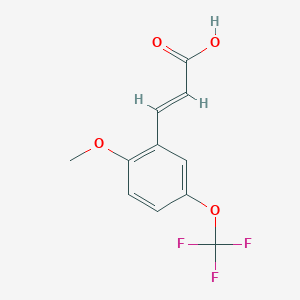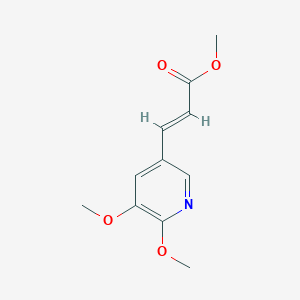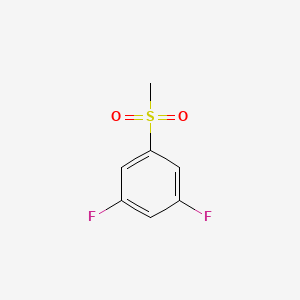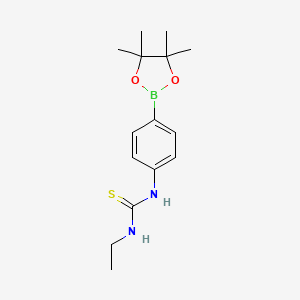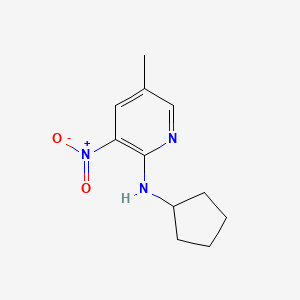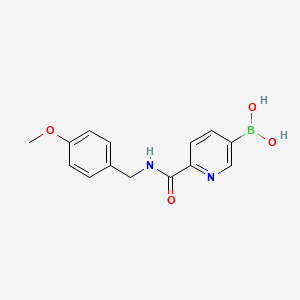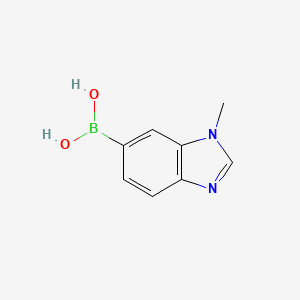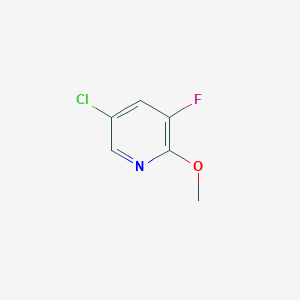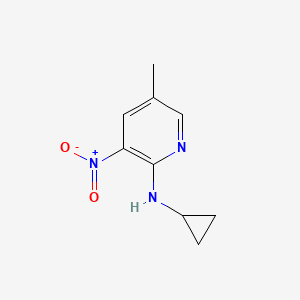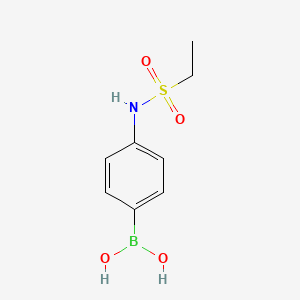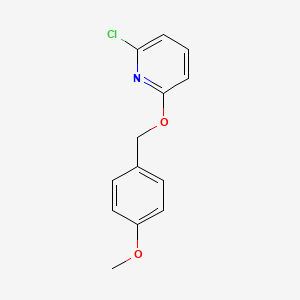![molecular formula C41H35ClN6O2 B1421321 2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid CAS No. 947331-10-4](/img/structure/B1421321.png)
2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups, including an imidazole ring, a carboxylic acid group, and a tetrazole ring . It is related to the compound 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde .
Synthesis Analysis
The synthesis of related compounds involves the oxidation of 3-(4-chloro-1H-imidazol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-ones with mercuric(II) acetate in polyethylene glycol (PEG-400), yielding the corresponding 2-((4-chloro-1H-imidazol-5-yl)methylene)benzofuran-3(2H)-ones .Molecular Structure Analysis
The molecular structure of this compound includes several distinct functional groups. The 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid portion of the molecule contains an imidazole ring, which is a five-membered ring with two nitrogen atoms . The biphenyl group provides structural rigidity, and the triphenylmethyl group is a common protecting group in organic synthesis .Chemical Reactions Analysis
The key step in the synthesis of related compounds is the oxidation of 3-(4-chloro-1H-imidazol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-ones with mercuric(II) acetate in polyethylene glycol (PEG-400) .Applications De Recherche Scientifique
Angiotensin II Receptor Antagonist Properties
- Several studies have explored the role of 2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid and its analogues in acting as angiotensin II receptor antagonists. For instance, Grange et al. (2007) reported the synthesis of selenofonsartan analogues of this compound, which demonstrated potent AT1 receptor antagonist properties, effectively blocking AT1 receptor-mediated responses [Grange et al., 2007].
Role in Hypertension Treatment
- Carini et al. (1991) and Wong et al. (1990) highlighted the importance of these compounds in treating hypertension. These compounds have shown to be effective in orally inducing an antihypertensive effect. The presence of a tetrazole ring was found to be most effective in this context [Carini et al., 1991; Wong et al., 1990].
Synthesis and Structural Analysis
- The synthesis and structural analysis of this compound and its derivatives have been a focus of several studies. For example, Fernández et al. (2002) conducted a study on Losartan potassium, a derivative of this compound, discussing its crystal structure and molecular interactions [Fernández et al., 2002].
Pharmacokinetics and Pharmacodynamics
- Wong et al. (1996) and Pediconi et al. (2005) provided insights into the pharmacokinetics and pharmacodynamics of EXP3174, an active metabolite of this compound, demonstrating its effectiveness as an angiotensin II receptor antagonist [Wong et al., 1996; Pediconi et al., 2005].
Alternative Synthesis Methods
- Studies have also explored alternative synthesis methods for these compounds. Ekhato and Huang (1994), for example, developed a sequence suitable for the preparation of an analog of this compound labeled with carbon-14 [Ekhato and Huang, 1994].
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35ClN6O2/c1-2-3-23-36-43-38(42)37(40(49)50)47(36)28-29-24-26-30(27-25-29)34-21-13-14-22-35(34)39-44-45-46-48(39)41(31-15-7-4-8-16-31,32-17-9-5-10-18-32)33-19-11-6-12-20-33/h4-22,24-27H,2-3,23,28H2,1H3,(H,49,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDSLQVVTUMWQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676186 | |
| Record name | 2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |
CAS RN |
947331-10-4 | |
| Record name | 2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

